![molecular formula C20H27N3O B5658903 (4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5658903.png)
(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine
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Overview
Description
Compounds containing methoxyphenyl-piperazine structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of a piperazine ring attached to a phenyl ring via a methoxy linker is a common motif in many bioactive molecules.
Synthesis Analysis
The synthesis of methoxyphenyl-piperazine derivatives often involves the formation of Schiff bases followed by reduction. For example, Ajibade and Andrew (2021) reported the synthesis of similar compounds using a Schiff base reduction route, indicating the versatility of this synthetic approach in generating compounds with complex molecular structures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals interesting features such as asymmetric units and intermolecular hydrogen bonding, which contribute to their stability and potential interactions with biological targets. The detailed molecular structure analysis by Zhong, Zhang, and Wu (2012) on a similar compound illustrates the importance of these interactions (Zhong, Zhang, & Wu, 2012).
properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-21(2)18-10-8-17(9-11-18)16-22-12-14-23(15-13-22)19-6-4-5-7-20(19)24-3/h4-11H,12-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVJIVZXNSTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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